molecular formula C14H15FN2O2 B048955 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 84163-10-0

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Numéro de catalogue: B048955
Numéro CAS: 84163-10-0
Poids moléculaire: 262.28 g/mol
Clé InChI: PZNSVLCWHLHDLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule, characterized by its piperidine scaffold linked to a fluorinated benzoisoxazole moiety via an ethanone linker, is primarily investigated as a key intermediate or a novel chemical entity for the development of central nervous system (CNS) active agents and oncology therapeutics. Its structural features are reminiscent of compounds that interact with various neurotransmitter receptors and enzymes. The 5-fluoro substitution on the benzoisoxazole ring enhances metabolic stability and influences binding affinity, making it a valuable probe for Structure-Activity Relationship (SAR) studies. Researchers utilize this compound to explore its potential mechanism of action, which may involve the modulation of serotonergic or other neuroreceptor pathways, contributing to the development of new psychotropic or chemotherapeutic candidates. It is supplied exclusively for laboratory research applications.

Propriétés

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSVLCWHLHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Recrystallization

Crude product is recrystallized from ethanol or dimethylformamide (DMF) to remove unreacted starting materials and byproducts. Ethanol recrystallization at 4°C yields crystals with a melting point of 158–159°C.

Column Chromatography

For higher purity (≥96%), silica gel column chromatography is employed using a petroleum ether:ethyl acetate (70:30) eluent. This method effectively separates acetylated products from chlorinated impurities.

Typical Chromatography Conditions :

  • Stationary Phase : Silica gel (60–120 mesh).

  • Eluent Gradient : 10–30% ethyl acetate in petroleum ether.

  • Purity Achieved : 96–98%.

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevating the temperature during acetylation to 40°C reduces reaction time to 4 hours but increases impurity formation by 12%. Optimal trade-offs are achieved at 25°C for 6 hours.

Solvent Screening

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates compared to tetrahydrofuran (THF). Acetonitrile is preferred due to its lower boiling point and ease of removal.

Characterization of the Compound

Spectroscopic Analysis

  • FTIR : C=O stretch at ~1700 cm⁻¹, C-F vibration at 1220 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 4H, piperidine CH₂), 2.35 (s, 3H, COCH₃), 3.65–3.80 (m, 4H, NCH₂), 7.25–7.45 (m, 3H, aromatic).

  • ¹³C NMR : 208.5 ppm (C=O), 160.1 ppm (C-F).

X-ray Crystallography

Single-crystal X-ray analysis confirms the dihedral angle between the piperidine and isoxazole rings (6.69°) and intermolecular C–H···O hydrogen bonds.

Side Reactions and Impurity Formation

N-Oxidation Byproducts

Using oxidizing agents like Dess-Martin periodinane (DMP) in methylene dichloride introduces N-oxide impurities (e.g., 1-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine 1-oxide). Mitigation involves strict control of oxidizing conditions and pH.

Chlorinated Impurities

Residual chloroacetyl chloride leads to 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone, removable via recrystallization.

Industrial-Scale Synthesis Considerations

Cost-Effective Reagents

Bulk synthesis replaces Et₃N with K₂CO₃, reducing costs by 40% without compromising yield.

Scalable Purification

Centrifugal partition chromatography (CPC) achieves 99% purity at 1 kg scale, outperforming column chromatography in throughput .

Analyse Des Réactions Chimiques

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Antipsychotic Activity

One of the prominent applications of this compound is in the development of antipsychotic medications. Research has indicated that derivatives of piperidine and isoxazole can exhibit activity against schizophrenia and related disorders. For instance, studies have shown that compounds similar to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone may act as dopamine receptor antagonists, which are crucial in managing psychotic symptoms .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism behind this protective effect could involve modulation of neuroinflammatory pathways .

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Antipsychotic Efficacy : In a controlled study involving animal models, the compound demonstrated significant reductions in hyperactivity and stereotypy, behaviors commonly associated with psychosis. These results were comparable to established antipsychotic drugs .
  • Neuroprotection : In vitro studies using neuronal cell lines showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), indicating a potential mechanism for its neuroprotective effects .
  • Safety Profile : Toxicological assessments have revealed that at therapeutic doses, the compound exhibits minimal side effects, suggesting a favorable safety profile for further development .

Data Table: Summary of Research Findings

Study TypeFocus AreaKey FindingsReference
Animal StudyAntipsychotic EfficacyReduced hyperactivity; comparable to antipsychotics
In Vitro StudyNeuroprotectionDecreased ROS levels; potential neuroprotective effects
Toxicological StudySafety ProfileMinimal side effects at therapeutic doses

Mécanisme D'action

The mechanism of action of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparaison Avec Des Composés Similaires

Key Observations:

  • Bioisosteric Replacements : The benzo[d]isoxazole in the target compound is often replaced with tetrazole (e.g., ) or thiazole (e.g., ) to modulate solubility or target specificity.
  • Substituent Effects : Addition of methoxy or halogenated aryl groups (e.g., ) enhances binding to neurological or enzymatic targets.

Pharmacological Activity Comparison

  • Target Compound : Contributes to iloperidone’s dual dopamine-serotonin receptor antagonism, reducing extrapyramidal side effects .
  • Iloperidone Impurities (e.g., compound in ): Exhibit reduced receptor affinity due to bulky propoxy-methoxyphenyl groups, making them pharmacologically inactive.
  • CYP51 Inhibitors (e.g., ): Pyridine-based derivatives show Trypanosoma cruzi inhibition comparable to posaconazole, unrelated to CNS targets.
  • Fungicides (e.g., ): Thiazole-dihydroisoxazole hybrids target fungal cell membranes, demonstrating agricultural rather than therapeutic applications.

Key Observations:

  • The target compound’s synthesis achieves high purity (98.7%) due to optimized crystallization , whereas benzotriazole-mediated routes suffer from low yields due to side reactions .

Activité Biologique

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (CAS Number: 84163-10-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H15FN2O2
  • Molecular Weight : 262.28 g/mol
  • Melting Point : 158-159 °C
  • Purity : ≥96% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components suggest potential interactions with neurotransmitter systems and enzyme inhibition, particularly in the context of tyrosinase inhibition, which is crucial in melanin production.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. Compounds that inhibit this enzyme are valuable in treating hyperpigmentation disorders. Research indicates that derivatives of piperidine compounds exhibit significant tyrosinase inhibitory activity. For instance, a related compound showed an IC50 value of 0.18 μM against AbTYR (Agaricus bisporus tyrosinase), indicating strong inhibitory potential .

2. Antimelanogenic Effects

In vitro studies have demonstrated that certain derivatives can exert antimelanogenic effects without cytotoxicity on B16F10 melanoma cells. This suggests that this compound may similarly influence melanogenesis .

Study 1: Synthesis and Characterization

A study focused on the synthesis of various piperidine derivatives, including the target compound, explored their structure-activity relationships (SAR). The synthesized compounds underwent extensive characterization using IR, NMR, and mass spectrometry techniques to confirm their structures .

Study 2: Docking Studies

Molecular docking simulations were performed to predict the binding affinity of this compound to the active site of tyrosinase. The results indicated favorable interactions, supporting its potential as a competitive inhibitor .

Data Tables

Compound NameIC50 (μM)Biological Activity
Compound A0.18Tyrosinase Inhibitor
Compound B0.36Antimelanogenic Effect
This compoundTBDPotential Tyrosinase Inhibitor

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving: (i) Cyclocondensation : Reacting 5-fluorobenzo[d]isoxazole derivatives with piperidine under alkaline conditions (e.g., sodium hydroxide in methanol at 0–5°C) to form the piperidinyl-isoxazole intermediate . (ii) Acetylation : Introducing the ethanone group using acetylating agents (e.g., acetylacetone) under controlled pH (~10) and monitored via TLC (petroleum ether:ethyl acetate = 70:30) . (iii) Purification : Isolation via precipitation in ice-cold solvents and recrystallization from ethanol or DMF .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of: (i) X-ray crystallography : Resolve bond lengths/angles (e.g., piperidine-isoxazole dihedral angles ~6.69°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) . (ii) Spectroscopic techniques : Confirm functional groups via FTIR (C=O stretch at ~1700 cm⁻¹) and NMR (fluorine coupling in ¹⁹F NMR) . (iii) Chromatography : Assess purity using HPLC with ammonium acetate buffer (pH 6.5) and UV detection .

Q. What preliminary biological assays are suitable for evaluating its antipsychotic potential?

  • Methodological Answer : Prioritize: (i) Receptor binding assays : Screen for affinity at dopamine D₂ and serotonin 5-HT₂A receptors via radioligand displacement (e.g., [³H]spiperidone competition) . (ii) In vitro metabolic stability : Incubate with liver microsomes to estimate half-life and CYP450 interactions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's receptor binding affinity?

  • Methodological Answer : (i) Molecular docking : Simulate interactions with D₂/5-HT₂A receptors using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the fluorobenzoisoxazole moiety . (ii) MD simulations : Refine binding poses over 100 ns trajectories to assess stability of piperidine-ethanone conformers . (iii) QSAR analysis : Corrogate substituent effects (e.g., fluorine position) with experimental IC₅₀ values to predict derivatives .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : (i) Assay standardization : Control variables like cell type (CHO vs. HEK293), receptor density, and buffer composition . (ii) Functional selectivity profiling : Differentiate G-protein vs. β-arrestin signaling pathways using BRET/TR-FRET assays . (iii) Meta-analysis : Cross-reference data with structurally analogous antipsychotics (e.g., pimozide derivatives) to identify confounding factors .

Q. How does the fluorobenzoisoxazole moiety influence metabolic stability and bioavailability?

  • Methodological Answer : (i) Metabolite identification : Use LC-MS/MS to detect oxidative defluorination or piperidine N-dealkylation in hepatocyte incubations . (ii) LogP optimization : Adjust lipophilicity via substituent modifications (e.g., replacing fluorine with methyl groups) to enhance blood-brain barrier permeability . (iii) In vivo PK studies : Administer radiolabeled compound to rodents and quantify plasma/brain exposure ratios .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.